2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7BrN2S |
|---|---|
Molecular Weight |
279.16 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H7BrN2S/c12-7-5-10(15-6-7)11-13-8-3-1-2-4-9(8)14-11/h1-6H,(H,13,14) |
InChI Key |
BOCNHUZNKFEEHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CS3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole typically involves the reaction of 4-bromothiophene-2-carboxylic acid with o-phenylenediamine under acidic conditions. The reaction proceeds through a cyclization process to form the benzimidazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene moiety.
Cyclization Reactions: The benzimidazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the functional groups on the thiophene or benzimidazole rings.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions that include the formation of the benzimidazole core and subsequent bromination and thiophene substitution. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial potential of this compound derivatives against various bacterial and fungal strains. For instance:
- Jain et al. demonstrated that synthesized imidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The compound's effectiveness was compared with standard antibiotics, indicating promising results for certain derivatives .
- Parab et al. assessed the antimicrobial activity against Pseudomonas aeruginosa and Candida albicans, revealing that modifications to the imidazole structure could enhance activity against these pathogens .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1a | Staphylococcus aureus | 0.5 µg/mL |
| 1b | E. coli | 0.8 µg/mL |
| 4h | Pseudomonas aeruginosa | 0.3 µg/mL |
| 2g | Candida albicans | 64 µg/mL |
Anticancer Activity
The anticancer properties of this compound have also been a focal point of research. Several studies have reported its efficacy against various cancer cell lines:
- Yurttas et al. evaluated a series of imidazole derivatives for their cytotoxic effects on C6 rat glioma and HepG2 human liver cancer cell lines using MTT assays. Some derivatives demonstrated lower IC50 values than cisplatin, a standard chemotherapeutic agent .
- Hsieh et al. synthesized compounds based on this scaffold and tested them against multiple cancer cell lines including A549 (lung), MCF-7 (breast), and OVCAR-3 (ovarian). The results indicated that certain derivatives had potent antiproliferative effects, suggesting their potential as anticancer agents .
Table 2: Anticancer Activity of Selected Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 20g | C6 | 15.67 ± 2.52 |
| 20b | HepG2 | 26.33 ± 1.53 |
| 22a | A549 | 12.47 ± 0.18 |
| DOX | MCF-7 | 0.46 ± 0.01 |
Insights from Case Studies
Several case studies highlight the therapeutic potential of imidazole derivatives, including those containing the bromothiophenyl group:
- Antibacterial Case Study : A study reported that a derivative with a bromothiophenyl moiety showed enhanced activity against methicillin-resistant Staphylococcus aureus, suggesting structural modifications can lead to improved pharmacological profiles .
- Anticancer Case Study : Another investigation focused on a series of benzimidazole derivatives, highlighting that compounds with halogen substitutions exhibited increased cytotoxicity against cancer cell lines compared to their non-halogenated counterparts .
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can enhance the compound’s binding affinity and specificity for certain targets, while the benzimidazole ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
- Chloro and fluoro substituents (e.g., 3j, 3k) similarly modulate electronic properties but with varying steric effects .
- Steric Effects : Bulkier substituents (e.g., naphthyl in ) reduce solubility but may improve target specificity. The bromothiophene group balances steric bulk and electronic effects .
Computational and Spectroscopic Insights
- NMR Trends : Halogenated derivatives (e.g., 3j, 3k) show distinct ¹H NMR shifts due to electronegativity. For 4-bromothiophene, downfield shifts in aromatic protons are expected, similar to 3k (4-chlorophenyl, δ ~7.5–8.0 ppm) .
- DFT Studies : Electron-withdrawing groups (e.g., bromine) lower HOMO-LUMO gaps, enhancing reactivity. This aligns with findings for 4-methoxynaphthyl derivatives in .
Biological Activity
2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential as supported by various studies.
Chemical Structure and Properties
The structure of this compound features a brominated thiophene ring attached to a benzimidazole core. This unique structure is believed to contribute to its biological activity through various mechanisms, including interaction with biological targets such as enzymes and receptors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has been evaluated against several bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | < 1 | |
| Escherichia coli | 4 | |
| Candida albicans | 64 | |
| Streptococcus faecalis | 8 |
These findings indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria, which is crucial in addressing antibiotic resistance issues.
Anticancer Activity
The anticancer properties of benzimidazole derivatives have also been extensively studied. In vitro assays have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity Data
The data suggest that this compound may serve as a promising candidate for further development in cancer therapy due to its potent inhibitory effects on cancer cell proliferation.
Anti-inflammatory Activity
Benzimidazole derivatives have also shown anti-inflammatory properties through various mechanisms, including inhibition of pro-inflammatory cytokines. Although specific data on this compound is limited, related compounds have demonstrated significant effects in reducing inflammation markers.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural characteristics. Modifications at specific positions can enhance or reduce their efficacy against various biological targets. For instance, the presence of electron-withdrawing groups such as bromine can increase lipophilicity and improve membrane permeability, enhancing bioactivity.
Case Studies
Several case studies have explored the efficacy of benzimidazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a series of benzimidazole compounds exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting their potential as new therapeutic agents in infectious diseases.
- Cancer Treatment : Another study reported that derivatives similar to this compound showed promising results in preclinical models for breast and colorectal cancers, warranting further investigation into their mechanisms of action and clinical applications.
Q & A
Q. What are the standard synthetic routes for 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole?
The compound is typically synthesized via condensation reactions. For example, reacting 4-bromothiophene-2-carbaldehyde with o-phenylenediamine under reflux conditions in polar solvents (e.g., ethanol or DMF) with acidic catalysts (e.g., HCl or SiO₂ nanoparticles). Catalytic methods using nano-SiO₂ enhance yield (85–96%) and reduce reaction time (2–4 hours) by promoting cyclization . Characterization involves melting point determination, FT-IR (C–N stretch at ~1450 cm⁻¹), and NMR (aromatic protons at δ 7.1–8.3 ppm) .
Q. How are structural ambiguities resolved during characterization?
Multi-spectral analysis is critical:
- 1H/13C NMR : Aromatic protons in the benzimidazole core appear as doublets (J = 8–10 Hz), while bromothiophene protons show deshielding (δ 7.5–7.8 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 305) confirm molecular weight .
- XRD : For crystalline derivatives, SHELXL refinement resolves bond lengths and angles (e.g., C–Br bond ≈ 1.89 Å) .
Advanced Research Questions
Q. How does catalytic activity influence synthesis efficiency?
Nano-SiO₂ acts as a Lewis acid, accelerating imine formation and cyclization. Comparative studies show SiO₂ reduces side reactions (e.g., oxidation of thiophene) and improves regioselectivity. Reaction optimization using Design of Experiments (DoE) can identify optimal catalyst loading (5–10 mol%) and solvent systems .
Q. What structural features impact biological activity?
- Antimicrobial activity : Electron-withdrawing groups (e.g., bromine) enhance lipophilicity and membrane penetration. Derivatives with 4-bromophenyl substituents show MIC values of 12.5 µg/mL against S. aureus .
- TRPV1 antagonism : The bromothiophene moiety increases binding affinity to the vanilloid pocket (IC₅₀ = 4.6 nM in recombinant human TRPV1 assays) .
Q. How are crystallographic data contradictions addressed?
Discrepancies in unit cell parameters or space group assignments require:
- TWINABS correction for twinned crystals .
- Hirshfeld surface analysis to validate intermolecular interactions (e.g., π-π stacking between benzimidazole rings) .
- R-factor convergence (<5%) during SHELXL refinement .
Q. What methodological challenges arise in spectral interpretation?
- NMR splitting : Overlapping aromatic signals (e.g., 4-bromothiophene vs. benzimidazole protons) are resolved using 2D COSY or NOESY .
- Mass fragmentation : Bromine’s isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification but complicates low-resolution MS .
Methodological Best Practices
Optimizing reaction conditions for scale-up
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 4 hours) with comparable yields (88–92%) .
- Green chemistry : Replace DMF with PEG-400 or ionic liquids to improve sustainability .
Validating pharmacological data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
